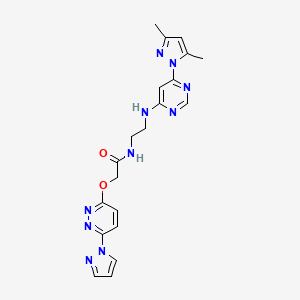
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22N10O2 and its molecular weight is 434.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule characterized by its diverse structural components, including pyrazole, pyridazine, and pyrimidine moieties. These structural features suggest potential biological activities that warrant investigation.
Structural Analysis
The molecular formula of the compound is C20H22N10O2 with a molecular weight of 434.5 g/mol. The presence of multiple heterocycles enhances its ability to interact with various biological targets, making it a candidate for pharmacological applications.
1. Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structural motifs:
- Cell Line Studies : Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrazole and pyrimidine groups exhibited significant activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values reported as low as 3.79 µM .
| Compound Type | Target Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative | MCF7 | 3.79 |
| Pyrazole Derivative | SF-268 | 12.50 |
| Pyrazole Derivative | NCI-H460 | 42.30 |
2. Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor, particularly due to the presence of the piperazine-like ring structure commonly associated with such activity. Kinases play crucial roles in cell signaling pathways, and inhibition can lead to reduced proliferation of cancer cells .
3. Antioxidant Activity
Research on similar heterocyclic compounds has demonstrated antioxidant properties through DPPH scavenging assays. For instance, related compounds showed IC50 values ranging from 20.56 to 45.32 µg/mL, indicating their potential as antioxidant agents .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors that modulate cellular processes. The acetamide functional group likely plays a role in enhancing these interactions .
Case Studies and Research Findings
Recent advancements in drug design have highlighted the promising biological activities of pyrazole derivatives:
- Study by Bouabdallah et al. : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 and P815 cancer cell lines, reporting significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Wei et al.'s Research : Focused on ethyl derivatives showing potent activity against A549 lung cancer cells with an IC50 of 26 µM .
Eigenschaften
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N10O2/c1-14-10-15(2)30(28-14)18-11-16(23-13-24-18)21-7-8-22-19(31)12-32-20-5-4-17(26-27-20)29-9-3-6-25-29/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,22,31)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISXTTBUSFIMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













